molecular formula C20H22O6 B2423814 Clemaphenol A CAS No. 362606-60-8

Clemaphenol A

Cat. No.: B2423814
CAS No.: 362606-60-8
M. Wt: 358.4 g/mol
InChI Key: VRHZMFGDDGFRLP-AFHBHXEDSA-N
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Preparation Methods

Clemaphenol A can be synthesized through various methods. One common synthetic route involves the reaction of phenol with acetic anhydride in the presence of an acid catalyst . The process begins with the esterification of phenol to form phenyl acetate, followed by a ring-opening reaction to yield this compound . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Clemaphenol A undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Clemaphenol A involves its interaction with cellular components to exert its effects. It targets specific molecular pathways, including those involved in oxidative stress and bacterial cell wall synthesis . By scavenging free radicals, this compound helps protect cells from oxidative damage. Its bacteriostatic activity is attributed to its ability to inhibit bacterial growth by interfering with cell wall synthesis .

Comparison with Similar Compounds

Clemaphenol A is structurally similar to several other compounds, including:

Properties

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHZMFGDDGFRLP-AFHBHXEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122656
Record name rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362606-60-8
Record name rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362606-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Clemaphenol A and where is it found?

A1: this compound is a natural product primarily isolated from various plant sources, including Clematis tangutica [], Tephrosia purpurea [], Vespae Nidus [], Melia toosendan [], Clematis chinensis [], and Cynanchum auriculatum [].

Q2: What is the molecular structure of this compound?

A2: While the provided abstracts don't explicitly detail the molecular formula or spectroscopic data, they consistently refer to this compound as a distinct chemical entity. A search in chemical databases would be necessary to obtain the specific structural information.

Q3: Has this compound shown any promising biological activities?

A3: A study [] investigated various phytochemicals for their potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. this compound was identified as one of the compounds exhibiting a greater binding affinity to SARS-CoV-2-Mpro (-7.3 kcal/mol) compared to the reference standard (-7.0 kcal/mol). This suggests its potential as an antiviral agent, although further research is needed.

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